molecular formula C11H9F3O2 B1433858 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid CAS No. 1418128-91-2

4-[1-(trifluoromethyl)cyclopropyl]benzoic acid

カタログ番号: B1433858
CAS番号: 1418128-91-2
分子量: 230.18 g/mol
InChIキー: BAVKPLHRLZECNA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[1-(Trifluoromethyl)cyclopropyl]benzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid core substituted with a cyclopropyl group bearing a trifluoromethyl (-CF₃) moiety. This compound is notable for its unique structural features, including the electron-withdrawing trifluoromethyl group and the strained cyclopropane ring, which enhance metabolic stability and influence receptor binding interactions. It has been explored in pharmaceutical research, particularly as a scaffold for developing prostaglandin E2 (PGE2) receptor antagonists targeting inflammatory and oncological pathways .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of solvents such as N,N-dimethylformamide (DMF) and bases like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

4-[1-(trifluoromethyl)cyclopropyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and benzoic acid moiety can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

科学的研究の応用

Medicinal Chemistry

The compound has shown potential therapeutic applications, especially in treating inflammatory diseases and pain management. Its role as an antagonist of the prostaglandin EP4 receptor has been a focal point in research. The EP4 receptor is implicated in various physiological processes, including inflammation and cancer progression. By inhibiting this receptor, 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid may help reduce inflammation and pain associated with conditions such as osteoarthritis and rheumatoid arthritis.

Case Studies

  • EP4 Receptor Antagonism : Research indicates that this compound significantly binds to the EP4 receptor, demonstrating its potential as a therapeutic agent for modulating pain and inflammation.
  • Antifungal Activity : The compound has been synthesized into salicylanilide esters, which were tested against fungal strains, showing varying degrees of antifungal activity.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to prepare more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. Its unique functional groups allow for diverse synthetic pathways that can lead to novel compounds with potential applications in pharmaceuticals and materials science.

Analytical Chemistry

In analytical applications, this compound is employed as an internal standard for ultra-trace analysis of fluorinated aromatic carboxylic acids using gas chromatography-mass spectrometry (GC-MS). The use of an internal standard improves the accuracy and reliability of analytical results, particularly when dealing with complex matrices or trace-level quantification.

作用機序

The mechanism of action of 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with biological membranes and proteins more effectively. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues Targeting EP4 Receptors

The following compounds share structural similarities with 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid and function as EP4 receptor antagonists.

Compound Name Key Structural Differences Target & Potency Pharmacokinetics/Applications Reference
MK-2894 Thienyl ring replaces indole; dimethyl substitution on thiophene EP4 antagonist (IC₅₀: <i>Not reported</i>; high selectivity over EP1-3) Orally bioavailable; tested in inflammation models
MF-766 N-Benzyl indole substituent EP4 antagonist (IC₅₀: 1.3 nM; >10,000-fold selectivity) High in vivo potency in rat adjuvant-induced arthritis (AIA) models
Vorbipiprant (CR6086) 6-Azaspiro[2.5]octane ring system EP4 antagonist (IC₅₀: 0.7 nM) Targeted immunomodulator; potential in cancer therapy
S1/S2 (Indole-2-carboxamides) Methyl/benzyl modifications on indole EP4 antagonists (Binding affinity: <i>Not disclosed</i>) Evaluated in colorectal cancer models

Key Observations :

  • The trifluoromethyl cyclopropyl group in this compound enhances hydrophobic interactions with EP4 receptors, while its indole-/thienyl-based analogues (e.g., MF-766, MK-2894) achieve higher potency through optimized aromatic stacking .
  • Vorbipiprant ’s spirocyclic structure confers improved selectivity and solubility compared to linear analogues .

Functional Analogues with Divergent Targets

Compound Name Structural Features Biological Activity Applications Reference
Pyrrole derivatives (254, 255) Cyclopropyl-pyrrole-carboxylic acid Tyrosinase inhibition (IC₅₀: 0.87 μM for compound 5) Potential in dermatology (e.g., hyperpigmentation)
Phenoxyethyl piperidine analogues Piperidine replaces cyclopropyl Unspecified receptor modulation Explored for arthritis
4-(trans-2-(Trifluoromethyl)-cyclopropyl)benzoic acid Stereochemical variation (trans-CF₃) No reported activity Synthetic intermediate

Key Observations :

  • Pyrrole derivatives (e.g., compound 5) demonstrate divergent activity as tyrosinase inhibitors, highlighting the impact of heterocyclic replacements on target specificity .
  • Stereochemistry (e.g., trans-CF₃ in ) can render analogues biologically inert, underscoring the importance of spatial arrangement .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight logP Hydrogen Bond Donors/Acceptors Bioavailability
This compound 242.2 2.8 2/4 Moderate
MK-2894 473.51 5.9 2/7 High
MF-766 498.5 4.1 2/6 High
Vorbipiprant 472.50 4.5 2/6 Moderate

Key Observations :

  • Higher logP values in MK-2894 and Vorbipiprant suggest increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

生物活性

4-[1-(Trifluoromethyl)cyclopropyl]benzoic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Structural Characteristics

The molecular structure of this compound incorporates a trifluoromethyl group and a cyclopropyl moiety, which contribute to its lipophilicity and steric properties. These characteristics enhance the compound's ability to interact with biological membranes and proteins, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Receptor Modulation : The compound has been studied for its antagonistic effects on various receptors, notably the prostaglandin EP4 receptor, which is implicated in inflammatory responses and cancer progression. Its antagonism at this receptor has been linked to reduced intracellular cAMP levels, which can alter cellular signaling pathways involved in tumor growth and inflammation.
  • Enhanced Membrane Interaction : The trifluoromethyl group increases the lipophilicity of the compound, facilitating better penetration into lipid membranes and enhancing its interaction with membrane-bound proteins.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-(Trifluoromethyl)benzoic acidLacks cyclopropyl ringModerate anti-inflammatory properties
α,α,α-Trifluoro-p-toluic acidTrifluoromethyl group on toluene ringAntagonistic effects on EP receptors
MK-2894 (related EP4 antagonist)Contains similar benzoic acid structurePotent selective EP4 receptor antagonist

The presence of the cyclopropyl ring in this compound imparts distinct steric and electronic properties that enhance its biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity : In vivo studies demonstrated that this compound exhibited significant antitumor effects in mouse models. For instance, when administered at varying doses, it resulted in a marked reduction in tumor volume compared to control groups. A study indicated that at a dosage of 150 mg/kg, tumor growth inhibition (TGI) reached up to 51.78% .
  • Inflammatory Response Modulation : Research has shown that the compound effectively inhibits pro-inflammatory cytokine production in cell lines stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .

Summary of Findings

The biological activity of this compound is characterized by its receptor antagonism, particularly against the EP4 receptor, which plays a crucial role in various pathological conditions. Its unique structural features contribute to enhanced lipophilicity and membrane interaction, making it a promising candidate for further pharmacological development.

Future Directions

Further research is warranted to explore:

  • Detailed Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will help optimize dosage regimens.
  • Broader Biological Screening : Investigating additional biological targets may reveal further therapeutic potentials.
  • Structure-Activity Relationship (SAR) : Continued SAR studies will aid in designing more potent analogs with improved efficacy and safety profiles.

Q & A

Q. Basic: What are the optimal synthetic routes for 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves cyclopropanation of trifluoromethyl-substituted precursors followed by coupling with benzoic acid derivatives. Key steps include:

  • Cyclopropanation : Using transition metal catalysts (e.g., palladium) to form the cyclopropyl ring .
  • Carboxylic Acid Formation : Hydrolysis of nitrile intermediates under acidic conditions, as seen in analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid (95% purity achieved via controlled hydrolysis) .
  • Purification : Column chromatography or recrystallization to isolate the product. For example, intermediates in related compounds were purified to >99% purity using GC-monitored protocols .

Optimization Strategies :

  • Adjust reaction temperature (e.g., 60–80°C for cyclopropanation) .
  • Use anhydrous solvents to minimize side reactions.
  • Monitor intermediates via LC-MS or ESIMS to confirm molecular weight .

Q. Advanced: How can researchers address discrepancies between in vitro receptor binding affinity and in vivo efficacy observed with this compound derivatives?

Answer:
Discrepancies may arise from:

  • Metabolic Instability : Evaluate metabolic stability using liver microsome assays. For instance, MK-2894 (a related compound) showed improved efficacy after optimizing metabolic resistance .
  • Bioavailability : Assess solubility (e.g., logP measurements) and membrane permeability (Caco-2 assays). Derivatives with logP <3.5 demonstrated better absorption in preclinical models .
  • Off-Target Effects : Use selectivity panels (e.g., kinase or GPCR profiling) to rule out unintended interactions.

Case Study :
MF-766, a selective EP4 antagonist, showed reduced in vivo activity despite high in vitro binding. Researchers resolved this by modifying the cyclopropyl substituent to enhance plasma protein binding, improving pharmacokinetics .

Q. Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H/13^{13}C NMR to confirm cyclopropyl ring geometry and trifluoromethyl position .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : ESIMS for molecular ion confirmation (e.g., [M+1]+^+ at m/z 293.2 in related compounds) .
  • Melting Point Analysis : Sharp melting points (e.g., 287.5–293.5°C) indicate high crystallinity .

特性

IUPAC Name

4-[1-(trifluoromethyl)cyclopropyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)10(5-6-10)8-3-1-7(2-4-8)9(15)16/h1-4H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVKPLHRLZECNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1418128-91-2
Record name 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[1-(trifluoromethyl)cyclopropyl]benzoic acid
4-[1-(trifluoromethyl)cyclopropyl]benzoic acid
4-[1-(trifluoromethyl)cyclopropyl]benzoic acid
4-[1-(trifluoromethyl)cyclopropyl]benzoic acid
4-[1-(trifluoromethyl)cyclopropyl]benzoic acid
4-[1-(trifluoromethyl)cyclopropyl]benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。